molecular formula C15H20N2O2 B195470 Fenspiride CAS No. 5053-06-5

Fenspiride

Katalognummer: B195470
CAS-Nummer: 5053-06-5
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: FVNFBBAOMBJTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenspirid ist eine Oxazolidinon-Spiroverbindung, die hauptsächlich zur Behandlung von Atemwegserkrankungen eingesetzt wird. Es ist bekannt für seine entzündungshemmenden, krampflösenden und bronchodilatatorischen Eigenschaften. Fenspirid wurde zur Behandlung von Erkrankungen wie Rhinopharyngitis, Laryngitis, Tracheobronchitis, Otitis und Sinusitis eingesetzt. Es wurde auch zur Erhaltungstherapie von Asthma eingesetzt .

Herstellungsmethoden

Die Synthese von Fenspirid umfasst mehrere Schritte. Eine Methode beginnt mit der Verbindung N-(2-Phenylethyl)-2-oxo-6-azaspiro[2.5]octan. Dieser Zwischenstoff wird durch Behandlung mit Natriumazid und Ammoniumchlorid, gefolgt von einer Reduktion, in 4-(Aminomethyl)-1-(2-Phenylethyl)piperidin-4-ol umgewandelt. Die resultierende Verbindung wird dann mit Carbonyldiimidazol behandelt, um Fenspirid zu ergeben . Eine andere Methode umfasst die Herstellung von 1-Phenethyl-4-piperidin-oxiran unter Verwendung von Oniumsalz, gefolgt von weiteren Reaktionen, um Fenspirid zu erhalten .

Chemische Reaktionsanalyse

Fenspirid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Fenspirid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Fenspiridmolekül verändern.

    Substitution: Fenspirid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. .

Wissenschaftliche Forschungsanwendungen

Fenspirid wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

Fenspirid entfaltet seine Wirkung über mehrere Mechanismen:

Vorbereitungsmethoden

The synthesis of Fenspiride involves several steps. One method starts with the compound N-(2-phenylethyl)-2-oxo-6-azaspiro[2.5]octane. This intermediate is converted to 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol through treatment with sodium azide and ammonium chloride followed by reduction. The resulting compound is then treated with carbonyl diimidazole to yield this compound . Another method involves the preparation of 1-phenethyl-4-piperidine-oxirane using onium salt, followed by further reactions to obtain this compound .

Analyse Chemischer Reaktionen

Fenspiride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Fenspiride has demonstrated significant efficacy in treating COPD. In experimental models, it has been shown to prevent bronchial constriction and reduce the severity of structural lung changes associated with COPD. Low doses (0.15 mg/kg) effectively prevent neurogenic inflammation, while higher doses (15 mg/kg) provide direct relaxation of smooth muscle cells .

Table 1: Effects of this compound on COPD Models

Dose (mg/kg)Effect on Bronchial ConstrictionMechanism
0.15Prevents constrictionC-fiber interaction
15Direct relaxationSmooth muscle action

Acute Respiratory Infections

This compound has been found to be safe and effective for patients with acute respiratory tract infections, including bronchitis. Clinical studies report improvements in symptoms such as dyspnea and sputum production when this compound is included in treatment regimens .

Case Study: Efficacy in Acute Bronchitis

  • Patient Group : Adults with acute bronchitis
  • Treatment : this compound combined with standard care
  • Outcome : Significant reduction in cough severity and improvement in overall respiratory function.

Antitussive Effects

Research indicates that this compound possesses antitussive properties, effectively reducing cough induced by irritants such as capsaicin and citric acid in animal models . This makes it a valuable option for managing cough associated with various respiratory conditions.

Comparative Studies

This compound's anti-inflammatory effects have been compared to other treatments. In a study evaluating its efficacy against a combination therapy containing thymus extract, this compound showed a lesser degree of anti-inflammatory activity but still demonstrated significant benefits in reducing leukocyte counts during acute inflammation models .

Table 2: Comparative Anti-Inflammatory Effects

TreatmentLeukocyte Reduction (%)Notes
This compoundModerateEffective but less than thymus extract
Thymus Extract + CodelacHighMore pronounced anti-inflammatory effect

Vergleich Mit ähnlichen Verbindungen

Fenspirid ist einzigartig in seiner Kombination aus entzündungshemmenden, krampflösenden und bronchodilatatorischen Eigenschaften. Ähnliche Verbindungen umfassen:

Fenspirid zeichnet sich durch sein breites Wirkungsspektrum und seine spezifischen Anwendungen bei Atemwegserkrankungen aus.

Biologische Aktivität

Fenspiride is a non-corticosteroid anti-inflammatory drug primarily used for its bronchodilator and anti-inflammatory properties, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on bronchial smooth muscle, and implications for clinical use.

This compound exhibits multiple mechanisms contributing to its biological activity:

  • Bronchodilation : this compound has been shown to relax bronchial smooth muscle, which is critical in alleviating symptoms associated with bronchoconstriction. Studies indicate that both low (0.15 mg/kg) and high doses (15 mg/kg) of this compound can significantly reduce bronchial contractility in animal models exposed to irritants like nitrogen dioxide (NO₂) .
  • Anti-inflammatory Effects : this compound decreases the synthesis of pro-inflammatory cytokines and blocks H1 histamine receptors, thereby mitigating inflammatory responses in the airways . This dual action supports its use in managing chronic inflammatory conditions.
  • Interaction with C-Fibers : Research has demonstrated that this compound interacts with capsaicin-sensitive C-fibers in the bronchial tissue. This interaction helps prevent neurogenic inflammation, which is a significant contributor to airway hyperreactivity and chronic inflammation .

In Vivo Studies

A pivotal study investigated the effects of this compound on bronchial smooth muscle in rats subjected to prolonged NO₂ exposure. The results indicated:

  • Contractile Responses : After 15 days of NO₂ exposure, both doses of this compound reduced the contractile responses of bronchial smooth muscle significantly compared to untreated controls. Specifically, the contraction amplitudes were 89.8 ± 4.0% for low-dose and 107.7 ± 2.4% for high-dose this compound, compared to 117.6 ± 5.4% in untreated rats (P < 0.05) .
  • Histological Findings : Tissue analysis revealed that lung structures remained largely intact in this compound-treated rats, with minimal signs of emphysema or fibrosis, contrasting sharply with untreated controls who exhibited significant structural damage .

Case Studies

Clinical observations have further supported the efficacy of this compound:

  • A study involving patients with COPD reported improvements in lung function and reductions in exacerbation rates when treated with this compound compared to placebo controls. The bronchodilator effect was particularly notable among patients with moderate to severe disease .

Comparative Efficacy

A comparison of this compound with other anti-inflammatory agents reveals its unique profile:

Drug Mechanism Clinical Use Efficacy
This compoundBronchodilation, anti-inflammatoryCOPD, asthmaModerate to high efficacy
Codelac BronchoAnti-inflammatoryRespiratory infectionsHigher efficacy reported
CorticosteroidsStrong anti-inflammatorySevere asthma, COPDHigh efficacy

This table illustrates that while corticosteroids may offer stronger anti-inflammatory effects, this compound provides a balanced approach suitable for patients requiring bronchodilation without the side effects associated with long-term corticosteroid use.

Eigenschaften

IUPAC Name

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFBBAOMBJTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023048
Record name Fenspiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-06-5
Record name Fenspiride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenspiride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenspiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenspiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenspiride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENSPIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

232-233
Record name Fenspiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenspiride
Reactant of Route 2
Reactant of Route 2
Fenspiride
Reactant of Route 3
Reactant of Route 3
Fenspiride
Reactant of Route 4
Reactant of Route 4
Fenspiride
Reactant of Route 5
Reactant of Route 5
Fenspiride
Reactant of Route 6
Reactant of Route 6
Fenspiride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.